(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone, also known as DOAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone binds to the α4β2 subtype of nicotinic acetylcholine receptors and activates them, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine. This activation results in improved cognitive function, learning, and memory.
Biochemical and Physiological Effects:
(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone has been shown to have a range of biochemical and physiological effects, including improved cognitive function, enhanced learning and memory, and increased dopamine and acetylcholine release. (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone is its high selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, making it a useful tool compound for studying the function of these receptors. However, one limitation of (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone is its relatively low potency compared to other agonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone, including the development of more potent agonists for the α4β2 subtype of nicotinic acetylcholine receptors, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone and its mechanism of action.
Synthesemethoden
(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone can be synthesized using a multistep process that involves the reaction of 2,6-dichloropyridine with 8-oxa-3-azabicyclo[3.2.1]octan-3-ol in the presence of a base, followed by the addition of methyl chloroformate. The resulting product is then purified using column chromatography to obtain (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone has been extensively studied for its potential applications in various fields, including neuroscience, drug discovery, and medicinal chemistry. In neuroscience, (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone has been shown to act as a selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are involved in cognitive function, learning, and memory. (2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone has also been used as a tool compound in drug discovery to develop new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
(2,6-dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-10-3-7(4-11(14)15-10)12(17)16-5-8-1-2-9(6-16)18-8/h3-4,8-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWJRSNFEXEZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.